molecular formula C20H21N5O2S B2354672 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide CAS No. 1105213-30-6

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2354672
CAS No.: 1105213-30-6
M. Wt: 395.48
InChI Key: OERGICGNTQOEQH-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : Research led by Abu-Hashem et al. (2020) delves into the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant anti-inflammatory and analgesic activities, indicative of potential applications in pain management and inflammatory disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antiparkinsonian Activities : Amr et al. (2008) developed thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives showing analgesic and antiparkinsonian activities, which could contribute to the development of new treatments for Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
  • Antimicrobial and Antituberculosis Activities : Patel, Agravat, & Shaikh (2011) reported on the antimicrobial activities of new pyridine derivatives, hinting at the utility of these compounds in combating infectious diseases (Patel, Agravat, & Shaikh, 2011). Additionally, Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in antituberculosis drug development (Jeankumar et al., 2013).

Anticancer and Dyeing Applications

  • Antitumor Activities : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including thiazole-selenium disperse dyes, and assessed their antioxidant, antitumor, and antimicrobial activities. These compounds demonstrated high efficiency in vitro, offering insights into their potential for developing sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a selective and competitive antagonist at the GABA-A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of GABA (gamma-aminobutyric acid), the chief inhibitory neurotransmitter in the mammalian central nervous system.

Pharmacokinetics

Thiazole derivatives, for example, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target in the body.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)17-8-9-18(24-23-17)25-11-2-3-15(13-25)19(26)22-20-21-10-12-28-20/h4-10,12,15H,2-3,11,13H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERGICGNTQOEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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